2-Di-1-ASP

Beschreibung

Origin and Chemical Classification of 2-Di-1-ASP within Styryl Dyes

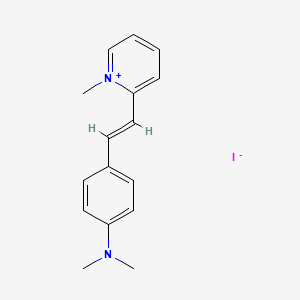

This compound, also known by synonyms such as DASPI and the IUPAC name N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline; iodide, is a fluorescent dye belonging to the styryl dye family. Specifically, it is classified as a mono-styryl dye, a group of molecules known for their utility in various biological staining applications. medchemexpress.comselleckchem.comadooq.combiocat.com The fundamental structure of these dyes is characterized by a donor-pi-acceptor (D-π-A) architecture, which is responsible for their unique photophysical properties. mdpi.com

The molecular framework of this compound consists of a pyridinium (B92312) cation, which acts as the electron acceptor, linked to a dimethylamino-substituted benzene (B151609) ring, the electron donor, via a conjugated ethenyl (–CH=CH–) bridge. This styryl bridge facilitates extended π-electron delocalization, a critical feature for its fluorescence emission. An iodide counterion is present to balance the positive charge of the pyridinium core. The specific 2-position substitution on the pyridinium ring distinguishes it from its isomer, 4-Di-1-ASP, and influences its emission properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₁₉IN₂ | caymanchem.comfinetechnology-ind.com |

| Molecular Weight | 366.24 g/mol | adooq.comcaymanchem.comfinetechnology-ind.com |

| CAS Number | 2156-29-8 | medchemexpress.comcaymanchem.com |

| Excitation Maximum (λex) | ~474 nm | caymanchem.comsapphire-usa.com |

| Emission Maximum (λem) | ~605 nm | caymanchem.comsapphire-usa.com |

| Melting Point | 280 °C (decomposition) | sigmaaldrich.commedchemexpress.com |

| Solubility | Soluble in DMSO, sparingly soluble in Ethanol (B145695), and insoluble in water. | selleckchem.comcaymanchem.com |

Historical Development and Recognition as a Research Tool

The journey of this compound (also referred to as DASPMI in early literature) as a research tool began with its application in cell biology. One of the earliest documented uses was by Bereiter-Hahn in 1976, who employed the probe to study the state of mitochondria in cultured pigeon heart cells. cttjournal.com This pioneering work established this compound as a valuable stain for visualizing actively respiring mitochondria in living cells. caymanchem.comsapphire-usa.comcttjournal.com

Over the following decades, its use expanded significantly. Researchers recognized its utility not just as a general mitochondrial stain, but as a potentiometric probe, meaning its accumulation within mitochondria is dependent on the membrane potential. mdpi.com More recently, the applications of this compound have broadened beyond organelle staining. It has been identified as a groove-binding fluorescent probe for nucleic acids, demonstrating particular selectivity for G-quadruplex (G4) DNA structures over double-stranded DNA. medchemexpress.comselleckchem.combiocat.com This dual functionality as both a mitochondrial stain and a nucleic acid probe has cemented its status as a versatile and indispensable tool in modern research laboratories.

Significance of this compound in Advancing Biological and Chemical Research Methodologies

The significance of this compound lies in its ability to enable detailed investigation of complex cellular processes and molecular structures. Its primary contribution has been in the study of mitochondria, allowing researchers to visualize these organelles in living cells and assess their functional state through membrane potential measurements. mdpi.comcaymanchem.comcttjournal.com

Furthermore, its role as a nucleic acid probe has opened new avenues in chemical biology and cancer research. The probe exhibits a significant enhancement in fluorescence (up to 300-fold) upon binding to G-quadruplex structures, which are implicated in critical cellular processes like transcription and telomere maintenance. medchemexpress.commedchemexpress.com Notably, this compound shows a preference for parallel G4-DNA forms, such as those found in the promoter regions of oncogenes like c-myc. medchemexpress.commedchemexpress.com This selectivity allows for the specific detection and study of these structures, which is a significant advancement compared to less selective DNA stains.

The photophysical properties of this compound, such as its large Stokes' shift and bright emission, are highly advantageous for fluorescence microscopy, as they help to reduce background noise and improve image quality. mdpi.com By enabling the visualization and selective probing of both mitochondria and specific DNA conformations, this compound has significantly advanced our methodological capabilities for exploring cellular function and molecular recognition.

Table 2: Summary of Key Research Findings with this compound

| Area of Research | Key Finding | Reference |

|---|---|---|

| Mitochondrial Staining | Used to image actively respiring mitochondria in various live cell models and tissues. | caymanchem.comsapphire-usa.comcttjournal.com |

| Nucleic Acid Probing | Identified as a selective fluorescent probe for G-quadruplex (G4) DNA structures. | medchemexpress.comselleckchem.combiocat.com |

| G4-DNA Selectivity | Displays significant fluorescence enhancement and fluorimetric selectivity for parallel G4-DNA forms like c-kit2 and c-myc. | medchemexpress.commedchemexpress.com |

| Photophysical Properties | Exhibits a large Stokes' shift and bright red-to-NIR emission, which is beneficial for advanced fluorescence imaging. | mdpi.com |

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N2.HI/c1-17(2)15-10-7-14(8-11-15)9-12-16-6-4-5-13-18(16)3;/h4-13H,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOIQAIBZGSIDD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)N(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2156-29-8, 1694-48-0 | |

| Record name | Pyridinium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-methyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2156-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-(Dimethylamino)styryl)-1-methylpyridinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002156298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-(Dimethylamino)styryl)-1-methylpyridin-1-ium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001694480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[p-(dimethylamino)styryl]-1-methylpyridinium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-(DIMETHYLAMINO)STYRYL)-1-METHYLPYRIDIN-1-IUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KU9H26WAL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Structural Modifications of 2 Di 1 Asp and Its Analogs

General Approaches to the Chemical Synthesis of Styryl Dyes Related to 2-Di-1-ASP

The synthesis of styryl dyes, including this compound and its analogs, predominantly relies on condensation reactions. A common and effective method is the Knoevenagel-like condensation. This reaction involves the base-catalyzed condensation of a methyl pyridinium (B92312) salt with an aromatic aldehyde derivative. beilstein-journals.org

Key parameters for this synthesis include:

Solvent: Anhydrous ethanol (B145695) is frequently used as the solvent. osf.io

Catalyst: Piperidine is a common catalyst, facilitating the formation of the crucial C=C bond. osf.io

Temperature: The reaction is often carried out at elevated temperatures, such as 65°C, to optimize the reaction rate.

Stoichiometry: A 1:1 molar ratio between the pyridinium salt and the aldehyde is typically employed. osf.io

The mechanism proceeds through the formation of an enolate from the activated methyl group of the pyridinium salt, which then undergoes a nucleophilic attack on the aldehyde, followed by dehydration to form the styryl linkage. Alternative synthetic strategies for related styryl dyes include the Wittig reaction and the Horner-Wadsworth-Emmons reaction. researchgate.net

Regioselective and Stereoselective Synthetic Pathways for this compound Derivatives

The development of regioselective and stereoselective synthetic methods allows for precise control over the substitution patterns and the geometry of the double bond in this compound derivatives. This is crucial for fine-tuning the properties of the dye.

Regioselectivity: The synthesis of polysubstituted 3-benzylmenadione derivatives, which share structural motifs with some complex dye scaffolds, has been achieved through a platform of methodologies. These include the naphthol route, starting from either an α-tetralone or a propiophenone, and the regioselective Diels-Alder reaction. researchgate.net Such strategies enable the introduction of various substituents at specific positions on the aromatic rings, which is a key aspect in creating a library of analogs with diverse properties. researchgate.net

Stereoselectivity: The synthesis of specific stereoisomers is critical as the geometry of the styryl double bond (E/Z isomerism) can significantly impact the photophysical properties and biological interactions of the dye. For instance, the synthesis of (E)-3-methyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium iodide was achieved with high stereoselectivity. mdpi.com Furthermore, methods for the stereoselective synthesis of α- and β-glycosylamide derivatives from glycopyranosyl azides via isoxazoline (B3343090) intermediates have been developed, demonstrating the ability to control stereochemistry at anomeric centers, a principle that can be applied to complex dye synthesis. acs.org The use of specific catalysts and reaction conditions can favor the formation of one stereoisomer over the other. nih.gov

Exploration of Chemical Derivatization for Tailored Research Applications

Chemical derivatization is a powerful tool for modifying the properties of this compound to suit specific research needs. By introducing different functional groups, researchers can enhance characteristics such as solubility, cell permeability, and target specificity. grafiati.comddtjournal.com

Common derivatization strategies include:

Introduction of Hydrophilic or Lipophilic Groups: To modulate solubility and membrane permeability, hydrophilic substituents can be introduced to increase water solubility, while lipophilic groups can enhance membrane interactions. grafiati.com

Attachment of Targeting Moieties: To direct the dye to specific cellular compartments or biomolecules, it can be conjugated to targeting ligands.

Modification of the Donor and Acceptor Groups: Altering the electron-donating and accepting properties of the molecule can shift the absorption and emission wavelengths. For example, extending the conjugation length of the π-spacer group in D-π-A type architecture can lead to near-infrared (NIR) emission profiles. nih.gov

A study on a series of novel naphthylimide-thiourea derivatives demonstrated that the introduction of different substituents significantly impacted their biological activity. mdpi.com Similarly, the derivatization of peptides with various amine-containing reagents has been shown to enhance their charge state for mass spectrometry analysis, a technique that could be adapted for modifying dye properties. nih.gov

Structure-Activity Relationship (SAR) Studies on this compound Scaffold for Modifying Research Utility

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of this compound and its analogs influences their function. By systematically modifying the scaffold and evaluating the resulting changes in properties, researchers can develop dyes with optimized performance for specific applications. grafiati.comacs.orgresearchgate.net

Key findings from SAR studies on related compounds include:

Influence of Substituents on the Aromatic Rings: The nature and position of substituents on the phenyl and pyridinium rings can dramatically affect the dye's photophysical properties and its interaction with biological targets. For example, in a study of S1P agonists with a dihydronaphthalene scaffold, the introduction of substituents on the terminal benzene (B151609) ring influenced in vitro and in vivo activities. nih.gov

Impact of the π-Conjugated System: The length and rigidity of the styryl bridge influence the absorption and emission maxima, as well as the quantum yield. Extending the conjugation has been shown to shift the emission to the near-infrared region. nih.gov

Role of the Donor and Acceptor Strength: The electron-donating and -accepting strength of the end groups are critical determinants of the dye's performance as a D-π-A system.

SAR studies on naphthylimide derivatives revealed that changes at the N-position and 4-position of the naphthylimide moiety had a significant effect on antimicrobial efficacy. mdpi.com These principles of SAR can be directly applied to the this compound scaffold to guide the design of new and improved fluorescent probes.

Molecular Mechanisms and Biophysical Interactions of 2 Di 1 Asp

Principles of Fluorescence and Photophysical Characteristics Relevant to Its Function as a Probe

2-Di-1-ASP's efficacy as a fluorescent probe is rooted in its distinct photophysical properties. As a D-π-A (donor-π-acceptor) type pyridinium (B92312) dye, its structure facilitates intramolecular charge transfer (ICT), a critical process for its fluorescence emission. mdpi.com The molecule consists of a pyridinium cation linked to a dimethylamino-substituted benzene (B151609) ring through a conjugated styryl bridge. This extended π-electron system is fundamental to its ability to absorb and emit light.

The dye exhibits excitation and emission maxima that are sensitive to its environment. Generally, its excitation wavelength (λex) is around 466–475 nm, and its emission wavelength (λem) is in the range of 580–605 nm, resulting in a red emission. mdpi.com Specifically, in methanol, the excitation and emission peaks are observed at approximately 474 nm and 606 nm, respectively. biotium.com The fluorescence quantum yield, a measure of the efficiency of fluorescence, and the Stokes' shift, the difference between the excitation and emission maxima, are key parameters influencing its performance. For instance, analogues of this compound with extended conjugation show significantly larger Stokes' shifts (Δλ ≈ 150–240 nm) and high fluorescence quantum yields (ϕfl ≈ 0.24–0.72), highlighting the role of the conjugated system's length in its photophysical behavior. mdpi.comresearchgate.net

A noteworthy characteristic of this compound is the substantial enhancement of its fluorescence upon binding to specific biological targets. In the presence of G-quadruplex (G4) DNA structures, its fluorescence intensity can increase by up to 300-fold. medchemexpress.commedchemexpress.com This property is crucial for its application in visualizing these structures with high contrast.

Interactive Table: Photophysical Properties of this compound and Analogs

| Compound | Excitation Max (λex) | Emission Max (λem) | Stokes' Shift (Δλ) | Quantum Yield (Φ) | Solvent/Condition |

|---|---|---|---|---|---|

| This compound | ~466-475 nm mdpi.com | ~580-605 nm mdpi.com | - | - | General |

| This compound | ~465 nm researchgate.netresearchgate.net | ~590 nm researchgate.netresearchgate.net | - | - | - |

| 4-Di-1-ASP | 474 nm biotium.com | 606 nm biotium.com | 132 nm | - | Methanol |

| Analog 1a | ~530 nm mdpi.comresearchgate.net | ~690 nm mdpi.comresearchgate.net | ~160 nm mdpi.comresearchgate.net | 0.24-0.72 mdpi.comresearchgate.net | Various Solvents |

| Analog 1b | ~560 nm mdpi.comresearchgate.net | ~720 nm mdpi.comresearchgate.net | ~160 nm mdpi.comresearchgate.net | 0.24-0.72 mdpi.comresearchgate.net | Various Solvents |

Mechanisms of Subcellular Localization and Interaction with Organelles

Molecular Basis of Mitochondrial Targeting and Staining

This compound is widely utilized as a stain for mitochondria in living cells. selleckchem.commedchemexpress.combiocat.comadooq.combiotium.com The molecular basis for this specific localization lies in the physicochemical properties of the dye and the characteristics of the mitochondrial membrane. The cationic nature of the this compound molecule is a key determinant for its accumulation in mitochondria. The mitochondrial membrane maintains a significant electrochemical potential gradient, with the mitochondrial matrix being negative relative to the intermembrane space. This negative potential drives the uptake of the positively charged this compound into the mitochondria.

The process of mitochondrial targeting for many nuclear-encoded proteins involves a mitochondrial targeting sequence (MTS) on the nascent peptide, which interacts with import complexes on the outer mitochondrial membrane. plos.org While this compound is a small molecule and not a protein, its cationic charge mimics the positive charge of MTS peptides, facilitating its electrophoretic accumulation within the mitochondria. This accumulation is independent of neuronal activity when used for staining presynaptic nerve terminals. thermofisher.com Studies on similar cationic dyes like 4-Di-1-ASP confirm their use in staining mitochondria in live cells. biotium.com The enrichment of certain lipids like phosphatidylinositol in the outer mitochondrial membrane may also play a role in the interaction and retention of such probes. rupress.org

Investigating Cellular Uptake and Intracellular Distribution

The cellular uptake of this compound is a prerequisite for its function as an organelle stain. As a cationic molecule, its entry into cells can be influenced by membrane transporters. It has been used as a substrate for functional analysis of organic cation transporters in renal and hepatic tissues. thermofisher.com The initial interaction with the cell likely involves binding to the plasma membrane, followed by internalization. thermofisher.com

The uptake mechanism can be complex, potentially involving more than simple passive diffusion. For some molecules, cellular entry follows a "kiss-and-run" model where initial receptor recognition is followed by translocation mediated by other cellular components. acs.org While the precise endocytic pathways for this compound are not fully elucidated in the provided context, the general mechanisms for cellular uptake of such molecules can include endocytosis or pore formation models. mdpi.com Once inside the cell, the dye's positive charge and lipophilic character guide its distribution, leading to its prominent accumulation in the mitochondria, as discussed previously. mdpi.com The low chloride concentration within the cell can cause dissociation of counter-ions, resulting in a positively charged derivative that is less able to permeate back across the membrane, effectively trapping it inside. researchgate.net

Mechanisms of Nucleic Acid Recognition and Binding

Groove-Binding Interactions with G-quadruplex (G4) DNA

A significant application of this compound is as a fluorescent probe for G-quadruplex (G4) DNA. selleckchem.commedchemexpress.combiocat.comadooq.com G4 structures are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. The interaction between this compound and G4 DNA is characterized by a groove-binding mechanism. selleckchem.commedchemexpress.com This mode of binding involves the insertion of the planar dye molecule into one of the grooves of the G4 structure.

This binding event is highly selective and results in a dramatic increase in the dye's fluorescence emission, up to 300-fold. medchemexpress.commedchemexpress.com This fluorescence enhancement is attributed to the restriction of the dye's rotational freedom upon binding, which reduces non-radiative decay pathways and favors radiative emission. The planarity of the styryl bridge in this compound is crucial for this intercalative or groove-binding interaction. Studies have shown that this compound exhibits fluorimetric selectivity for parallel G4-DNA forms, such as those found in the promoter regions of oncogenes like c-kit and c-myc. medchemexpress.commedchemexpress.com

Applications of 2 Di 1 Asp in Advanced Cellular Biology Research

Microscopic Analysis of Cellular Ultrastructure and Dynamics

2-Di-1-ASP's fluorescent properties make it an invaluable tool for high-resolution imaging of cellular components. Its ability to permeate cell membranes and emit a strong fluorescent signal upon binding to specific targets allows for detailed visualization of both organelle morphology and general cell architecture.

This compound is widely recognized and utilized as a vital stain for mitochondria in living cells. medchemexpress.commedchemexpress.com As a lipophilic cation, the dye passively crosses the plasma membrane and subsequently accumulates in the mitochondrial matrix, driven by the organelle's large negative membrane potential. biotium.combiotium.com This potential-dependent sequestration allows for specific and robust labeling of active mitochondria.

Researchers employ this compound to study the complex and ever-changing architecture of the mitochondrial network. This includes observing the morphology of individual mitochondria and the dynamics of the entire network, which continually undergoes fusion and fission events to adapt to cellular needs. researchgate.net For instance, it has been effectively used to study mitochondrial morphology in yeast, aiding in the screening of mutants with mitochondrial defects. researchgate.net The uptake of this compound is noted to be slower than some other mitochondrial probes, such as Rhodamine 123, which can be a consideration in the design of time-sensitive experiments. thermofisher.com The dye's fluorescence properties are summarized in the table below.

| Property | Value | Source(s) |

| Synonyms | DASPI, Compound 18a | medchemexpress.com |

| Dye Type | Mono-styryl, Lipophilic, Cationic | medchemexpress.comresearchgate.net |

| Primary Target | Mitochondria | medchemexpress.com |

| Excitation Max (λex) | 451-495 nm (Blue) | medchemexpress.com |

| Emission Max (λem) | 591-620 nm (Orange/Yellow) | medchemexpress.combiologicalstaincommission.org |

| Staining Mechanism | Accumulates in mitochondrial matrix due to negative membrane potential | biotium.combiotium.com |

The structurally similar compound, 4-Di-1-ASP, is explicitly used to stain cells for the analysis of cell structure and viability. medchemexpress.commedchemexpress.com Like other carbocyanine dyes, such as DiI, which are used to illuminate detailed cellular architecture, this compound can provide valuable insights into the organization of membranes within a cellular context. researchgate.net

Probing Dynamic Cellular Processes through this compound Labeling

The utility of this compound and its analogs extends to the study of complex, dynamic cellular processes. By labeling key structures, these dyes act as reporters for events central to cell life, division, and interaction with the environment.

While this compound itself is not a classical cell proliferation dye, its properties and the applications of its analogs suggest its utility in this area of research. The related styryl dye, 4-Di-1-ASP, is used for the analysis of cellular proliferation. medchemexpress.commedchemexpress.com Generally, lipophilic membrane dyes can be used to track cell division; as cells proliferate, the dye is distributed equally between daughter cells, leading to a measurable dilution of fluorescence intensity with each generation. sigmaaldrich.com

Furthermore, this compound has been identified as a fluorescent probe that binds to specific DNA structures, namely G-quadruplexes and the grooves of double-stranded DNA. medchemexpress.comstratech.co.uk G-quadruplexes are non-canonical DNA structures that are often found in promoter regions of genes and telomeres, and they play a role in regulating gene expression and replication—processes fundamental to cell proliferation. This unique DNA-binding capability presents a potential mechanism through which this compound could be used to investigate the molecular events underlying cellular proliferation.

Research into the mechanisms of cellular uptake, such as endocytosis and phagocytosis, has benefited from styryl dyes. The compound 4-Di-1-ASP is documented for its use in studies of both endocytosis and phagocytosis pathways. medchemexpress.commedchemexpress.com These processes involve the engulfment of extracellular material through membrane invagination, and fluorescent membrane probes are essential for visualizing these dynamics. Some fluorescent dyes are known to enter cells via endocytosis, making them useful tools for tracing these pathways. biologicalstaincommission.org Given the structural and chemical similarities, this compound may also be applicable for monitoring membrane trafficking and internalization events associated with endocytosis and phagocytosis. researchgate.net

The final stage of cell division, cytokinesis, involves the physical separation of a mother cell into two daughter cells, a process that relies on dramatic changes in membrane organization. The analog 4-Di-1-ASP has been used in the analysis of cytokinesis. medchemexpress.comchemistry-chemists.com By labeling the plasma membrane, such dyes can be used to visualize the formation of the cleavage furrow and the ultimate separation of the cells.

Analysis of the cell cycle often involves the use of fluorescent dyes that bind stoichiometrically to DNA, allowing researchers to distinguish between cells in the G1, S, and G2/M phases based on their DNA content. While this compound is not a conventional dye for flow cytometric cell cycle analysis, its reported ability to act as a groove-binding probe for double-stranded DNA suggests a potential, though less explored, application in this area. medchemexpress.com Its capacity to bind DNA could theoretically allow it to function as a marker for DNA content, warranting further investigation into its utility for studying cell cycle progression.

Specific Cellular Models and In Vitro Systems Utilizing this compound

The lipophilic cationic styryl dye, this compound, and its related compounds are valuable tools in advanced cellular biology research due to their fluorescent properties that are sensitive to the cellular microenvironment. These dyes are particularly useful for real-time imaging of cellular dynamics and for characterizing the function of membrane transporters.

Research in Glioma Cell Biology Using this compound as a Stain

While specific research focusing exclusively on this compound as a stain in glioma cell biology is not extensively detailed in current literature, the closely related styryl dye, 4-Di-1-ASP, has been effectively used for this purpose. This provides a strong inferential basis for the potential applications of this compound in similar contexts.

Styryl dyes like 4-Di-1-ASP are employed to selectively stain and visualize glioma cells within living brain tissue. This facilitates the microscopic analysis of crucial cellular characteristics and processes. The utility of these dyes in glioma research stems from their ability to enable detailed observation of:

Cellular Structure and Viability: The fluorescent nature of the dye allows for clear demarcation of glioma cells, aiding in the assessment of their morphology and health.

Dynamic Cellular Processes: Researchers can monitor key cellular activities in real-time, including cell proliferation, endocytosis, cytokinesis, and phagocytosis.

The mechanism behind the selective accumulation of dyes like 4-Di-1-ASP in glioma cells is linked to the high expression of organic cation transporters (OCTs) on their cell membranes. These transporters mediate the uptake of the positively charged dye, leading to its concentration within the glioma cells and allowing them to be distinguished from surrounding non-tumorous cells, such as neurons. This selective labeling is advantageous for studying tumor size and the internal structures of the tumor in living brain slices.

In addition to labeling the cell itself, these dyes can also be used to observe intracellular organelles, particularly mitochondria, in living cells.

Below is a data table summarizing the application of the related styryl dye, 4-Di-1-ASP, in glioma research, which suggests potential parallel applications for this compound.

| Application | Description |

| Glioma Cell Staining | Selective labeling of glioma cells in live brain tissue for microscopic analysis. |

| Analysis of Cell Structure | Visualization of the morphology of glioma cells. |

| Assessment of Cell Viability | Monitoring the health and integrity of stained glioma cells. |

| Study of Cell Proliferation | Observing the division and multiplication of glioma cells. |

| Investigation of Endocytosis | Tracking the process of cellular ingestion of external substances. |

| Mitochondrial Observation | Visualization of mitochondrial structures within living cells. |

Characterization of Organic Cation Transporter 2 (OCT2) Regulatory Mechanisms Employing Related Styryl Dyes (e.g., 4-Di-1-ASP)

The fluorescent properties of styryl dyes, such as 4-Di-1-ASP (also known as ASP+), make them excellent substrates for studying the function and regulation of organic cation transporters (OCTs), including OCT2. These transporters are crucial for the uptake and elimination of a wide range of cationic compounds. The use of fluorescent substrates like 4-Di-1-ASP offers a safer and more flexible alternative to traditional radioactivity-based assays for functional studies of these transporters.

Research has demonstrated that 4-Di-1-ASP is a substrate for OCT1, OCT2, and OCT3. Its uptake into cells expressing these transporters can be measured in real-time to assess transporter activity. This has been particularly useful in characterizing the regulatory mechanisms of OCT2.

Studies utilizing HEK293 cells stably expressing human OCT2 have shown that the uptake of fluorescent organic cations like 4-Di-1-ASP is concentration-dependent. The interaction of various drugs with OCT2 can be investigated by measuring their ability to inhibit the uptake of 4-Di-1-ASP. The potency of this inhibition is often quantified by the IC50 value, which represents the concentration of the drug required to inhibit 50% of the transporter-mediated uptake.

The regulatory mechanisms of OCTs can be complex, involving post-translational modifications such as phosphorylation. For instance, the activity of rat OCT1 (rOCT1) has been shown to be stimulated by protein kinase A (PKA) and protein kinase C (PKC), which was demonstrated by measuring the transport of ASP+. This suggests that similar regulatory pathways may influence OCT2 activity and could be investigated using 4-Di-1-ASP.

The table below presents findings from studies on the interaction of various compounds with OCTs, using fluorescent substrates like 4-Di-1-ASP or radiolabeled substrates in cells expressing these transporters. This data is indicative of the type of research where this compound could be applied.

| Transporter | Cell Line | Substrate | Finding |

| hOCT2 | HEK293 | [3H]MPP+ | IC50 values of various drugs were determined to understand structural requirements for OCT2 interaction. |

| hOCT3 | HEK293 | 4-Di-1-ASP (ASP+) | Real-time uptake of ASP+ was used to assess OCT3 function and its inhibition by compounds like corticosterone. |

| rOCT1 | Oocytes | 4-Di-1-ASP (ASP+) | Transport mediated by rOCT1 was stimulated by PKA and PKC activation. |

| hOCT2 | Flp-In 293 | Metformin, Atenolol | Cimetidine inhibition of OCT2-mediated transport was found to be substrate-dependent. |

Research on Nucleic Acid Structure and Function Using 2 Di 1 Asp

Detection and Characterization of G-quadruplex DNA in Biological Systems

The utility of 2-Di-1-ASP in the detection and characterization of G-quadruplex DNA stems from its selective binding and the resulting fluorescence enhancement medchemexpress.com. This property allows researchers to visualize the presence of G4 structures in various settings. The substantial increase in fluorescence signal upon binding to G4 DNA provides a clear indicator for their detection, even in potentially complex biological samples medchemexpress.com. While this compound is also known to stain mitochondria and bind to double-stranded DNA, its reported selectivity for G4s, particularly certain topologies, highlights its potential for differentiated detection under controlled conditions medchemexpress.comselleckchem.comtargetmol.com.

Characterization of G4 DNA often involves determining their location, stability, and interactions with other molecules. Fluorescent probes like this compound can be used in techniques such as fluorescence spectroscopy to assess binding affinity and study conformational changes of G4 structures oup.com. Imaging techniques, such as fluorescence microscopy, can potentially utilize the selective fluorescence of this compound to visualize the distribution of G4s within cells or specific cellular compartments, although careful consideration of its other binding properties is necessary medchemexpress.comselleckchem.com. The preference of this compound for parallel G4 structures also provides a means to potentially differentiate between different G4 topologies medchemexpress.com.

Elucidating the Biological Roles of G4 DNA through this compound Probing

Understanding the biological roles of G4 DNA requires tools that can monitor their dynamics and interactions within living systems. Fluorescent probes like this compound offer a way to track the presence of G4s, which can provide insights into the processes they influence drugtargetreview.com. The formation and resolution of G4 structures are dynamic events that can be regulated by various cellular factors, including proteins like helicases that can unfold them igakuken.or.jpdrugtargetreview.com.

By using a selective probe such as this compound, researchers can potentially investigate how the levels or localization of G4 DNA change in response to different cellular states, genetic modifications, or external stimuli. For instance, observing an increase in G4 signal in specific cellular compartments or at particular stages of the cell cycle could suggest a role for G4s in the processes occurring at those times. While direct studies specifically detailing the elucidation of biological roles solely through this compound were not prominently featured in the search results, the principle of using selective G4 probes to infer biological function based on their detection and changes in signal is a well-established approach in the field drugtargetreview.com.

Applications in High-Throughput Screening for G4 DNA-Interacting Molecules

The distinctive fluorescence properties of this compound upon binding to G4 DNA make it a suitable candidate for use in high-throughput screening (HTS) platforms aimed at identifying molecules that interact with G4 structures medchemexpress.com. HTS allows for the rapid evaluation of large libraries of chemical compounds, accelerating the discovery of potential G4 ligands nih.gov.

Assays like the G-quadruplex fluorescent intercalator displacement (G4-FID) assay rely on the principle of competitive binding nih.gov. In such assays, a fluorescent probe that binds to G4 DNA is used. When a compound from a library is added, it competes with the probe for binding to the G4 structure. If the compound binds to the G4, it can displace the fluorescent probe, leading to a decrease in fluorescence intensity nih.gov. The significant fluorescence enhancement of this compound upon G4 binding and its selectivity are advantageous characteristics for a probe in a G4-FID assay medchemexpress.com. While the search results did not provide specific examples of this compound being used in a published HTS campaign, its properties align with the requirements for probes used in such applications for the discovery of novel G4-interacting molecules medchemexpress.comnih.gov. Identifying such molecules is important for developing potential therapeutic agents that target G4 DNA in diseases like cancer nih.govmedchemexpress.com.

Advanced Analytical and Spectroscopic Methodologies for 2 Di 1 Asp Research

Fluorescence Microscopy Techniques (e.g., Confocal, STED, STORM) for High-Resolution Imaging

Fluorescence microscopy is a primary technique for visualizing the localization and dynamics of 2-Di-1-ASP within biological samples. This compound is extensively used in fluorescence microscopy imaging for several key applications, including the visualization of mitochondria, determination of membrane potential, staining of the plasma membrane, DNA staining, and imaging of neuromasts in eukaryotic tissues. mdpi.comnih.gov

The dye's lipophilic nature allows it to stain mitochondria, making it useful for studying mitochondrial morphology and for screening mutants affecting these organelles, particularly in organisms like yeast. researchgate.net Beyond organelles, this compound serves as a tool for visualizing and identifying various biological entities such as proteins, DNA, and membranes within cells. Confocal microscopy, a high-resolution fluorescence imaging technique, has been specifically employed in studies utilizing this compound to examine mitochondria in tumor cells. caymanchem.com

Flow Cytometry and Cell Sorting Applications for Quantitative Cellular Analysis

Flow cytometry is another crucial technique where this compound finds application, contributing to the quantitative analysis of cellular properties. medchemexpress.comselleckchem.comambeed.com The use of this compound in flow cytometry studies enhances the understanding of cellular processes in biomedical investigations.

Fluorescent dyes like this compound are generally applicable in flow cytometry for various purposes, including assessing cell viability and measuring DNA content. researchgate.netmedchemexpress.com While other dyes like Nile Red are used in flow cytometry for detecting specific cellular components such as lipid droplets medchemexpress.comambeed.com, and JC-1 is used for measuring mitochondrial membrane potential via flow cytometry targetmol.com, the application of this compound in this context is also reported, particularly in studies examining the energy potential of cells and the incorporation efficiency of dyes into cells. cttjournal.comresearchgate.net

Spectroscopic Characterization of this compound and Its Complexes

Spectroscopic methods are essential for characterizing the photophysical properties of this compound and analyzing its interactions with other molecules. Fluorescence spectroscopy and UV-Vis absorption spectroscopy are commonly employed techniques. nih.govresearchgate.netresearchgate.net These methods provide valuable data on the dye's behavior in different environments and upon binding to biological targets.

Interactions of this compound with DNA, including double-stranded DNA and G-quadruplex structures, have been investigated using spectroscopic approaches. ambeed.comselleckchem.comarctomsci.comptgcn.commedchemexpress.com These studies often reveal significant fluorescence enhancements in the presence of target DNA structures, indicating binding. arctomsci.comptgcn.com

Fluorescence Spectroscopy for Quantum Yield and Lifetime Measurements

Fluorescence spectroscopy is used to determine key photophysical parameters of this compound, such as quantum yield and fluorescence lifetime. Fluorescence quantum yield (ϕfl) provides a measure of the efficiency of the fluorescence process. While specific quantum yield values for this compound itself were not directly available in the snippets, related styryl pyridinium (B92312) dyes have reported ϕfl values ranging from approximately 0.24 to 0.72. nih.govresearchgate.net

Fluorescence lifetime measurements, often performed using techniques like time-correlated single-photon counting (TCSPC), provide information about the excited-state dynamics of the dye. nih.govresearchgate.net Changes in fluorescence lifetime can indicate interactions, such as binding to DNA. An increase in steady-state anisotropy and fluorescence lifetime has been observed, hinting at the binding of this compound (DASPMI) with ct-DNA. The presence of multiple components in lifetime decay can suggest different binding patterns.

UV-Vis Absorption Spectroscopy for Concentration and Binding Studies

UV-Vis absorption spectroscopy is utilized to study the electronic transitions of this compound and to quantify its concentration. The absorption spectra of this compound typically show a maximum absorbance (λabs) around 465 nm. nih.govresearchgate.net

Changes in the UV-Vis absorption spectrum, such as shifts in peak position (red shift) and alterations in intensity, can indicate interactions with other molecules. For instance, changes in the absorption spectrum of this compound (DASPMI) in the presence of increasing concentrations of molecules like cucurbit selleckchem.comuril can indicate changes in binding patterns. The presence of isosbestic points in the absorption spectra during titration experiments further supports the formation of distinct complexes. UV-Vis spectroscopy is thus a valuable tool for monitoring binding events and determining binding constants.

Circular Dichroism Spectroscopy for Conformational Changes Upon Binding

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the conformational changes of biomolecules and analyzing their interactions with ligands. CD spectroscopy has been applied in binding studies involving this compound (DASPMI) and DNA. researchgate.net

Analysis of the CD spectrum can provide insights into the binding mode and the association constant between this compound and DNA. Studies have shown that the association constant derived from the circular dichroic spectrum indicates weak binding with ct-DNA. Furthermore, CD spectroscopy can help elucidate the strong dependence of the binding interaction on ionic strength, suggesting the role of electrostatic forces. researchgate.net While the snippets primarily discuss the effect of this compound binding on DNA conformation or the nature of the binding interaction, CD spectroscopy is fundamentally capable of detecting conformational changes in either molecule upon complex formation.

Theoretical and Computational Studies of 2 Di 1 Asp

Molecular Docking and Dynamics Simulations of 2-Di-1-ASP with Biological Targets (e.g., G4 DNA, Mitochondrial Proteins)

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction of small molecules like this compound with biological macromolecules. These methods have been particularly insightful in elucidating the compound's binding to G-quadruplex (G4) DNA and its accumulation in mitochondria.

Interaction with G-quadruplex DNA:

G-quadruplexes are four-stranded secondary structures found in guanine-rich regions of nucleic acids, playing crucial roles in processes like gene regulation. medchemexpress.com this compound is known to exhibit a significant fluorescence enhancement, up to 300-fold, upon binding to G4 structures, making it a valuable probe for their detection. Computational studies have been employed to understand the specifics of this interaction.

Molecular docking simulations suggest that this compound binds to the grooves of G-quadruplex DNA. targetmol.com This mode of binding is distinct from intercalation, where a molecule inserts itself between the base pairs of the DNA. The groove-binding interaction is stabilized by electrostatic forces between the cationic pyridinium (B92312) ring of this compound and the negatively charged phosphate (B84403) backbone of the DNA. Theoretical modeling indicates that the probe binds to calf thymus DNA (ct-DNA) in a crescent shape.

Furthermore, research has shown that this compound displays selectivity for parallel G4-DNA conformations, such as those found in the promoter regions of oncogenes like c-kit2 and c-myc. medchemexpress.com Molecular dynamics simulations can provide further details on the stability and dynamics of the this compound/G4-DNA complex, revealing how the compound might enhance the stability of these structures, a property with potential therapeutic implications.

Interaction with Mitochondrial Proteins:

This compound is also widely used as a mitochondrial stain in living cells. targetmol.commedchemexpress.com While the precise mechanism of its accumulation in mitochondria is multifaceted, molecular dynamics simulations can help to model its interaction with mitochondrial membrane proteins and lipids. These simulations can assess how the lipophilic nature of the dye facilitates its passage across the mitochondrial membranes and how it interacts with the components of the inner mitochondrial membrane, which is a key factor in its use as a marker for mitochondrial membrane potential. mdpi.comresearchgate.net

Quantum Chemical Calculations to Predict and Interpret Photophysical Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are essential for understanding the electronic structure and photophysical properties of this compound. researchgate.netacs.orgscielo.br These calculations can predict and explain key characteristics like absorption and emission wavelengths, quantum yields, and the influence of the environment on these properties.

The photophysical behavior of this compound is governed by an intramolecular charge transfer (ICT) process. mdpi.comresearchgate.net Upon photoexcitation, an electron is transferred from the electron-donating dimethylamino group to the electron-accepting pyridinium ring through the conjugated π-system. researchgate.net Quantum chemical calculations can model this ICT state and predict the resulting large Stokes shift (the difference between the absorption and emission maxima), a characteristic feature of this dye. mdpi.comresearchgate.net

These calculations have also been used to compare the properties of this compound with its regioisomer, 4-Di-1-ASP. The position of the styryl substituent on the pyridinium ring influences the conjugation length and the efficiency of the ICT, leading to differences in their emission maxima and Stokes' shifts.

Computational Design of Novel this compound Analogs with Optimized Research Performance

A significant application of theoretical studies is the rational design of novel fluorescent probes with improved properties. By understanding the structure-property relationships of this compound through computational modeling, researchers can design new analogs with optimized characteristics for specific applications. researchgate.netresearchgate.net

One strategy has been to extend the π-conjugation of the styryl bridge. mdpi.comresearchgate.netresearchgate.net TD-DFT calculations can predict the effect of such modifications on the absorption and emission spectra. For instance, extending the conjugation has been shown to produce a bathochromic (red) shift in both absorption and emission, leading to the development of near-infrared (NIR) emitting dyes. mdpi.comresearchgate.netresearchgate.net NIR probes are highly desirable for in vivo imaging due to their deeper tissue penetration and reduced background fluorescence. mdpi.com

Computational design also allows for the exploration of various donor and acceptor moieties to fine-tune the photophysical properties, such as increasing the quantum yield or enhancing the sensitivity to specific environmental parameters like viscosity or polarity. mdpi.comresearchgate.net By screening potential candidates in silico, the most promising analogs can be identified for synthesis, saving significant time and resources.

Emerging Research Directions and Future Perspectives for 2 Di 1 Asp Probes

Development of Next-Generation 2-Di-1-ASP Analogs with Enhanced Specificity or Multimodal Capabilities

The development of novel fluorescent probes often involves structural modifications to existing dyes to improve their photophysical properties, targeting specificity, or introduce new functionalities. Research into this compound has already led to the investigation of related compounds and analogs. For instance, 4-Di-1-ASP (DSM), a related styryl pyridinium (B92312) compound, was synthesized and tested as a fluorescent probe alongside this compound, demonstrating the potential for structural variations to yield probes with different characteristics cttjournal.comcyberleninka.ru.

More recent studies have focused on extending the conjugation length of the π-spacer in the styryl pyridinium dye architecture, inspired by molecules like this compound and 4-Di-1-ASP mdpi.comresearchgate.net. This strategy has successfully yielded analogs with near-infrared (NIR) emission profiles, exhibiting excitation maxima around 530–560 nm and emission maxima around 690–720 nm mdpi.comresearchgate.net. These NIR-emitting analogs show a significant bathochromic shift compared to this compound (excitation ≈ 465 nm; emission ≈ 590 nm) and 4-Di-1-ASP (excitation ≈ 475 nm; emission ≈ 605 nm) mdpi.com. The extended conjugation also contributes to remarkably large Stokes' shifts, ranging from approximately 150 nm to 240 nm for these new probes, compared to the smaller shifts observed for this compound mdpi.com.

| Probe Name | Excitation Maximum (nm) | Emission Maximum (nm) | Stokes' Shift (nm) | Reference |

| This compound | ~465 | ~590 | ~125 | mdpi.com |

| 4-Di-1-ASP | ~475 | ~605 | ~130 | mdpi.com |

| Analog 1a | ~530 | ~690 | ~160 | mdpi.com |

| Analog 1b | ~560 | ~720 | ~160 | mdpi.com |

Note: Approximate values derived from spectral characteristics mentioned in the source.

The development of such analogs highlights a key direction: tailoring the chemical structure of this compound to achieve desired photophysical properties, such as shifting emission wavelengths into the NIR window for reduced autofluorescence and deeper tissue penetration in imaging applications.

Beyond spectral properties, future research will likely focus on enhancing the specificity of this compound-based probes. While this compound shows selectivity for G4 DNA over double-stranded DNA and can distinguish between different G4 forms, developing analogs with even higher affinity and specificity for particular G4 structures or specific mitochondrial states could unlock new research avenues selleckchem.commybiosource.com.

The concept of multimodal probes, capable of simultaneously reporting on multiple cellular parameters or being compatible with different detection modalities, represents another significant future direction. Although not explicitly described as "multimodal" in the search results, the inherent ability of this compound to target both mitochondria and DNA suggests a foundation for probes that could potentially report on the interplay between these organelles or structures. Future analogs could incorporate additional functionalities, such as reporters for specific enzymatic activities, ion concentrations, or redox states, alongside their existing targeting capabilities. The idea of developing polychromatic potential-sensitive probes, capable of emitting different colors for distinct cellular components, has been mentioned in the context of probes like this compound, indicating a desire for probes with enhanced multiplexing capabilities cttjournal.comcyberleninka.ru.

Integration of this compound with Advanced Imaging Technologies for Comprehensive Cellular Analysis

This compound has been successfully used with standard fluorescence microscopy and laser scanning confocal microscopy to image mitochondria in various cell types, including tumor cells and budding yeast caymanchem.comcaymanchem.commdpi.com. Its application as a supravital probe for assessing bone marrow cells also involves fluorescence microscopy techniques cttjournal.comcyberleninka.ru.

The future of this compound probes is closely tied to their integration with advanced imaging technologies to enable more comprehensive and higher-resolution cellular analysis. This includes leveraging super-resolution microscopy techniques (e.g., STED, SIM, STORM) to visualize the distribution and dynamics of mitochondria or G4 DNA structures labeled with this compound or its brighter, more stable analogs at sub-diffraction limit resolution. Such integration could provide unprecedented detail on the morphology of mitochondria, their interactions with other organelles, or the precise localization of G4 structures within the nucleus or cytoplasm.

Furthermore, integrating this compound probes with flow cytometry could enable high-throughput analysis of mitochondrial membrane potential or G4 DNA content in large cell populations. While flow cytometry is mentioned for other dyes, adapting this compound-based assays for this technology would allow for quantitative assessment of cellular energy status or G4 dynamics in heterogeneous cell samples or in response to various stimuli ambeed.com.

The development of photoactivatable or photoconvertible analogs of this compound could facilitate tracking the movement and fate of labeled mitochondria or G4 structures over time using advanced live-cell imaging techniques. Combining this compound fluorescence with other imaging modalities, such as electron microscopy (using correlative light and electron microscopy, CLEM) or atomic force microscopy, could provide a more complete picture of the labeled structures within their ultrastructural context.

Potential Applications in Novel Biological Assays and High-Content Screening Platforms

The established applications of this compound in assessing mitochondrial energy potential and staining G4 DNA provide a strong foundation for developing novel biological assays cttjournal.comcyberleninka.ruambeed.commedchemexpress.comselleckchem.commybiosource.com. Its sensitivity to changes in mitochondrial membrane potential makes it valuable for studying cellular respiration, mitochondrial dysfunction, and the effects of various factors on cellular energy status cttjournal.comcyberleninka.ru. The ability to bind and show enhanced fluorescence in the presence of G4 structures opens possibilities for assays focused on G4 formation, stability, and interaction with proteins or ligands selleckchem.commybiosource.com.

Future perspectives include the development of novel assays that exploit the specific binding properties of this compound and its future analogs. For instance, assays could be designed to screen for compounds that modulate mitochondrial function by monitoring this compound fluorescence in a high-throughput format. Similarly, assays could be developed to identify molecules that stabilize or destabilize specific G4 structures, which are increasingly recognized as potential therapeutic targets. The significant fluorescence enhancement of this compound upon binding to G4 structures (up to 300-fold) makes it a promising tool for fluorescence turn-on assays mybiosource.com.

Integrating this compound-based assays into high-content screening (HCS) platforms is a natural progression. HCS allows for automated imaging and analysis of multiple parameters in individual cells within large populations, providing statistically robust data. By using this compound or its analogs in HCS workflows, researchers could simultaneously assess mitochondrial health, G4 dynamics, and other cellular features in response to libraries of chemical compounds or genetic perturbations. This would enable systematic identification of factors influencing cellular bioenergetics or G4-related processes on a large scale.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.